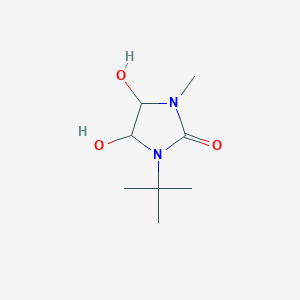
3-(2,2-Dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a hydrazino group, a methoxyphenyl group, and a cyclohexenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the hydrazine-directed C–H functionalization pathway, which involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions . This method allows for the formation of the hydrazino group and the cyclohexenone core under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The cyclohexenone core can be reduced to form cyclohexanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-HYDROXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2,2-DIMETHYLHYDRAZINO)-5-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-(2,2-dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)16-13-7-12(8-14(18)10-13)11-5-4-6-15(9-11)19-3/h4-6,9-10,12,16H,7-8H2,1-3H3 |
InChI-Schlüssel |
LQVQQANFZDWYMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11086604.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)
![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B11086647.png)
![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
![N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B11086655.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate](/img/structure/B11086661.png)
![2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-tetrazole](/img/structure/B11086663.png)
